Cas no 2199-90-8 (Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate)
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-Bromocoumarin-3-carboxylate
- 2H-1-Benzopyran-3-carboxylicacid, 6-bromo-2-oxo-, ethyl ester
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- ethyl 6-bromo-2-oxochromene-3-carboxylate
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- 6-Bromocoumarin-3-carboxylic Acid Ethyl Ester
- ST057448
- BAS 00852496
- Oprea1_573298
- Oprea1_663499
- IFLab1_000491
- RXGDNKCWEKUYQA-UHFFFAOYSA-N
- 6-bromo-3-ethoxycarbonyl coumarin
- HMS1413G07
- Ethyl6-Bromocoumarin-3-carboxylate
- SBB006386
- AS-42057
- CHEMBL1650557
- E0733
- Z54966919
- SR-01000391454
- SR-01000391454-1
- SCHEMBL11484256
- CS-W012151
- MFCD00124584
- A878820
- J-014410
- DTXSID40351124
- F0110-0091
- 1ST164143
- ethyl6-bromo-2-oxo-2H-chromene-3-carboxylate
- FT-0728628
- AB00080033-03
- CCG-1077
- 6-Bromocoumarin-3-carboxylicacidethylester
- IDI1_008710
- AKOS000400825
- 2199-90-8
- NCGC00309490-01
- AB00080033-01
- 2H-1-Benzopyran-3-carboxylic acid, 6-bromo-2-oxo-, ethyl ester
- ethyl 6-bromo-OCC
- DA-33716
- STK386374
- DTXCID40302191
- ALBB-025156
-
- MDL: MFCD00124584
- Inchi: 1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3
- InChI Key: RXGDNKCWEKUYQA-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(C(=O)OCC)C(=O)O2
Computed Properties
- Exact Mass: 295.96837
- Monoisotopic Mass: 295.96842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
Experimental Properties
- Color/Form: Not determined
- Density: 1.6±0.1 g/cm3
- Melting Point: 168.0 to 172.0 deg-C
- Boiling Point: 426.4±45.0 °C at 760 mmHg
- Flash Point: 211.7±28.7 °C
- PSA: 52.6
- Solubility: Not determined
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Safety Instruction: H303+H313+H110
- Storage Condition:4° CStore…,-4℃Store…Better
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042033-5g |
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
2199-90-8 | 95% | 5g |
$188.87 | 2023-09-02 | |
| Alichem | A449042033-25g |
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
2199-90-8 | 95% | 25g |
$555.39 | 2023-09-02 | |
| Alichem | A449042033-100g |
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
2199-90-8 | 95% | 100g |
$834.22 | 2023-09-02 | |
| Chemenu | CM162582-100g |
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
2199-90-8 | 95% | 100g |
$736 | 2021-08-05 | |
| TRC | E900695-100mg |
Ethyl 6-bromocoumarin-3-carboxylate |
2199-90-8 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E900695-250mg |
Ethyl 6-bromocoumarin-3-carboxylate |
2199-90-8 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E900695-500mg |
Ethyl 6-bromocoumarin-3-carboxylate |
2199-90-8 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E900695-1g |
Ethyl 6-bromocoumarin-3-carboxylate |
2199-90-8 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0733-25g |
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
2199-90-8 | 98.0%(GC) | 25g |
¥2720.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0733-5g |
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
2199-90-8 | 98.0%(GC) | 5g |
¥775.0 | 2022-05-30 |
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Suppliers
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives Coumarins and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 2199-90-8): A Comprehensive Overview
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 2199-90-8) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and synthetic organic chemistry. This heterocyclic compound, characterized by its brominated chromene core, has garnered considerable attention due to its structural complexity and potential pharmacological properties.
The molecular structure of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate consists of a chromene scaffold substituted with a bromine atom at the 6-position and an ester group at the 3-position. This unique arrangement imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the bromine atom enhances its utility in cross-coupling reactions, which are pivotal in constructing complex organic frameworks.
In recent years, Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its role in developing novel therapeutic agents. Its chromene core is known to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These attributes have prompted researchers to explore its potential in treating a range of diseases, from chronic inflammatory disorders to infectious diseases.
One of the most compelling aspects of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is its versatility in synthetic chemistry. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of diverse molecular architectures. This capability has been leveraged in the synthesis of complex natural products and drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate in drug discovery. Researchers have demonstrated its utility in generating novel scaffolds with enhanced pharmacological profiles. For instance, derivatives of this compound have shown promising results in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression.
The ester functionality at the 3-position of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate provides an additional layer of reactivity, allowing for further derivatization through hydrolysis or transesterification reactions. This flexibility has been exploited to develop prodrugs and targeted delivery systems, enhancing the bioavailability and therapeutic efficacy of parent compounds.
In the realm of materials science, Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has also found applications due to its ability to form stable polymers and coordination complexes with metal ions. These materials exhibit interesting optical and electronic properties, making them suitable for use in organic electronics and sensors.
The synthesis of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include bromination of chromone derivatives followed by esterification. The optimization of these synthetic pathways is crucial for achieving high yields and purity, which are essential for pharmaceutical applications.
The growing interest in green chemistry has prompted researchers to explore sustainable synthetic methods for producing Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Catalytic processes and solvent-free reactions are being investigated to minimize waste generation and energy consumption. These efforts align with global initiatives to promote environmentally friendly chemical synthesis.
In conclusion, Ethyl 6-bromo-2 oxo -2 H chromene -3 carboxylate (CAS No. 2199 -90 -8) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it a valuable building block for developing novel drugs and functional materials. As research continues to uncover new applications for this compound, its importance in modern chemistry is set to grow even further.
2199-90-8 (Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate) Related Products
- 825628-73-7(2H-1-Benzopyran-3-carboxylic acid, 6-bromo-2-oxo-, 1,1-dimethylethylester)
- 885271-21-6(2H-1-Benzopyran-3-carboxylicacid, 6-bromo-8-methoxy-, ethyl ester)
- 2199-87-3(6-Bromo-2-oxo-2H-chromene-3-carboxylic acid)
- 2199-89-5(ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate)
- 111171-29-0(2H-1-Benzopyran-3-carboxylic acid, 6-bromo-8-(hydroxymethyl)-2-oxo-,ethyl ester)
- 1263285-65-9(Methyl 7-bromo-2H-chromene-3-carboxylate)
- 885271-30-7(ethyl 6,8-dibromo-2H-chromene-3-carboxylate)
- 177496-79-6(Methyl 6-bromo-2H-chromene-3-carboxylate)
- 380607-15-8(6-bromo-2H-chromene-3-carboxylic acid)
- 66670-55-1(6-bromo-2h-chromene-3-carboxylic acid ethyl ester)